Cas no 2034280-70-9 (N-3-(1-benzofuran-2-yl)propyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide)

N-3-(1-Benzofuran-2-yl)propyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic organic compound featuring a benzofuran moiety linked to a dimethyloxazole group via a propanamide bridge. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The benzofuran and oxazole heterocycles contribute to its rigidity and electronic properties, which may enhance binding affinity in pharmacological targets. The compound's defined stereochemistry and functional groups allow for precise modifications, making it a valuable intermediate in drug discovery. Its stability under standard conditions ensures reliable handling in synthetic applications. Further research may explore its role as a precursor for novel therapeutic agents.
N-3-(1-benzofuran-2-yl)propyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide structure
2034280-70-9 structure
Product name:N-3-(1-benzofuran-2-yl)propyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
CAS No:2034280-70-9
MF:C19H22N2O3
MW:326.389585018158
CID:6428976
PubChem ID:121020591

N-3-(1-benzofuran-2-yl)propyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-3-(1-benzofuran-2-yl)propyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
    • AKOS026696198
    • N-[3-(1-benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
    • N-(3-(benzofuran-2-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
    • 2034280-70-9
    • F6539-3666
    • Inchi: 1S/C19H22N2O3/c1-13-17(14(2)24-21-13)9-10-19(22)20-11-5-7-16-12-15-6-3-4-8-18(15)23-16/h3-4,6,8,12H,5,7,9-11H2,1-2H3,(H,20,22)
    • InChI Key: PMGRKQHMIHOJDP-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C=C1CCCNC(CCC1C(C)=NOC=1C)=O

Computed Properties

  • Exact Mass: 326.16304257g/mol
  • Monoisotopic Mass: 326.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 68.3Ų

N-3-(1-benzofuran-2-yl)propyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6539-3666-15mg
N-[3-(1-benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
2034280-70-9
15mg
$89.0 2023-09-08
Life Chemicals
F6539-3666-20mg
N-[3-(1-benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
2034280-70-9
20mg
$99.0 2023-09-08
Life Chemicals
F6539-3666-25mg
N-[3-(1-benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
2034280-70-9
25mg
$109.0 2023-09-08
Life Chemicals
F6539-3666-10μmol
N-[3-(1-benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
2034280-70-9
10μmol
$69.0 2023-09-08
Life Chemicals
F6539-3666-1mg
N-[3-(1-benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
2034280-70-9
1mg
$54.0 2023-09-08
Life Chemicals
F6539-3666-3mg
N-[3-(1-benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
2034280-70-9
3mg
$63.0 2023-09-08
Life Chemicals
F6539-3666-5mg
N-[3-(1-benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
2034280-70-9
5mg
$69.0 2023-09-08
Life Chemicals
F6539-3666-2mg
N-[3-(1-benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
2034280-70-9
2mg
$59.0 2023-09-08
Life Chemicals
F6539-3666-30mg
N-[3-(1-benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
2034280-70-9
30mg
$119.0 2023-09-08
Life Chemicals
F6539-3666-50mg
N-[3-(1-benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
2034280-70-9
50mg
$160.0 2023-09-08

Additional information on N-3-(1-benzofuran-2-yl)propyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Introduction to N-3-(1-benzofuran-2-yl)propyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide (CAS No. 2034280-70-9)

N-3-(1-benzofuran-2-yl)propyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide, identified by its CAS number 2034280-70-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by the integration of benzofuran and oxazole moieties, which are well-known for their diverse biological activities and potential therapeutic applications.

The structural framework of N-3-(1-benzofuran-2-yl)propyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is meticulously designed to leverage the pharmacophoric properties of its constituent heterocyclic rings. The benzofuran segment, with its aromatic stability and electron-rich system, contributes to the molecule's ability to interact with biological targets in a specific manner. Meanwhile, the 3,5-dimethyl-substituted oxazole ring introduces additional conformational flexibility and electronic characteristics, enhancing the compound's potential as a pharmacological agent.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from benzofuran and oxazole derivatives. These compounds have shown promise in various preclinical studies due to their ability to modulate key biological pathways involved in inflammation, cancer, and neurodegenerative diseases. The introduction of N-3-(1-benzofuran-2-yl)propyl-3-(3,5-dimethyl-1,2-oxazol-4-y l)propanamide into this landscape represents a significant advancement in the quest for more effective and targeted treatments.

One of the most compelling aspects of this compound is its dual functionality provided by the benzofuran and oxazole moieties. The benzofuran ring is known to exhibit properties such as anti-inflammatory and analgesic effects, while the oxazole ring is recognized for its role in antimicrobial and antiviral applications. By combining these two structural elements into a single molecule, researchers aim to create a synergistic effect that could lead to enhanced therapeutic outcomes.

The synthesis of N-3-(1-benzofuran -2 -yl)propyl -3-(3 ,5 -dimethyl -1 ,2 -oxazol -4 -y l)propanamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the benzofuran moiety typically begins with the Friedel-Crafts acylation or alkylation of a suitable precursor, followed by functional group transformations to introduce the propyl and oxazole segments. The dimethylation at the 3 and 5 positions of the oxazole ring is particularly critical, as it fine-tunes the electronic properties of the molecule and influences its biological activity.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex heterocyclic compounds like N -3 -(1 -benzofuran -2 -y l )propyl -3 -(3 ,5 -dimethyl -1 ,2 -oxazol -4 -y l )propanamide. Techniques such as transition metal-catalyzed cross-coupling reactions have revolutionized the way these molecules are constructed, allowing for greater precision and fewer byproducts. These improvements not only accelerate the discovery process but also make it more economically viable to explore new drug candidates.

The biological evaluation of N -3 -(1 -benzofuran -2 -y l )propyl -3 -(3 ,5 -dimethyl -1 ,2 -oxazol -4 -y l )propanamide has been extensively studied in both in vitro and in vivo models. Preliminary data suggest that this compound exhibits notable activity against several disease-related targets. For instance, it has demonstrated inhibitory effects on enzymes involved in inflammation pathways, such as COX and LOX enzymes. Additionally, it has shown promise in reducing oxidative stress and protecting against cellular damage induced by reactive oxygen species.

One particularly intriguing finding is the compound's potential application in oncology research. Studies have indicated that N -3 -(1-benzofuran--2-y l )propyl--3-(3 ,5-dimethyl--1 ,2--oxazol--4-y l )propanamide can selectively inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways. This selective toxicity makes it an attractive candidate for further development into a chemotherapeutic agent. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.

The pharmacokinetic profile of N --3 -(1 --benzofuran--2 --y l )propyl--3 -(3 ,5 --dimethyl--1 ,2 --oxazol--4 --y l )propanamide is also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Initial studies have shown that it exhibits moderate oral bioavailability and prolonged half-life, indicating its potential for once-daily dosing regimens. However, further research is needed to fully elucidate its metabolic pathways and identify any potential drug-drug interactions.

In conclusion,N --3 -(1 --benzofuran--2 --y l )propyl-- 3 -( 33 ,55 --dimethyl-- 11 ,22 --oxazol--44 -- yl )propanamide (CAS No.2034280709) represents a significant advancement in pharmaceutical chemistry. Its unique structural features,combined with promising preclinical data,make it a valuable candidate for further exploration. As research continues,this compound holds great promise for contributing to novel therapeutic strategies across multiple disease areas.

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